molecular formula C7H6F2 B1362542 2,5-Difluorotoluene CAS No. 452-67-5

2,5-Difluorotoluene

Cat. No.: B1362542
CAS No.: 452-67-5
M. Wt: 128.12 g/mol
InChI Key: YSNVKDGEALPJGC-UHFFFAOYSA-N
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Description

2,5-Difluorotoluene is an organic compound with the molecular formula C₇H₆F₂. It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Difluorotoluene can be synthesized through several methods:

  • Direct Fluorination: : One common method involves the direct fluorination of toluene using elemental fluorine or other fluorinating agents. This process requires careful control of reaction conditions to avoid over-fluorination and to ensure selective substitution at the desired positions.

  • Halogen Exchange: : Another method involves the halogen exchange reaction, where a halogenated toluene derivative (such as 2,5-dichlorotoluene) is treated with a fluorinating agent like antimony trifluoride (SbF₃) or sulfur tetrafluoride (SF₄). This reaction typically occurs under mild conditions and provides good yields of this compound .

Industrial Production Methods

Industrial production of this compound often involves the halogen exchange method due to its efficiency and scalability. The process is carried out in large reactors with precise control over temperature and pressure to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluorotoluene undergoes various chemical reactions, including:

  • Substitution Reactions: : The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

  • Oxidation Reactions: : The methyl group in this compound can be oxidized to form 2,5-difluorobenzaldehyde or 2,5-difluorobenzoic acid. Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically used for these transformations.

  • Reduction Reactions: : The compound can also undergo reduction reactions, where the aromatic ring is hydrogenated to form 2,5-difluorocyclohexane. Catalysts like palladium on carbon (Pd/C) are commonly used in these reactions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as solvent, temperatures around 100-150°C.

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions, temperatures around 50-100°C.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂), atmospheric or elevated pressure, temperatures around 25-100°C.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2,5-Difluorobenzaldehyde, 2,5-Difluorobenzoic acid.

    Reduction: 2,5-Difluorocyclohexane.

Scientific Research Applications

2,5-Difluorotoluene has several applications in scientific research:

  • Organic Synthesis: : It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its fluorine atoms provide unique reactivity and stability to the molecules it is incorporated into.

  • Material Science: : The compound is used in the development of advanced materials, including polymers and liquid crystals. Its fluorinated structure imparts desirable properties such as thermal stability and chemical resistance.

  • Medicinal Chemistry: : In medicinal chemistry, this compound is used as a building block for the synthesis of fluorinated drugs. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals.

  • Biological Research: : The compound is also used in biological research to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound for understanding the interactions of fluorinated molecules with enzymes and receptors.

Mechanism of Action

The mechanism of action of 2,5-difluorotoluene depends on its specific application. In general, the presence of fluorine atoms in the molecule can influence its reactivity and interactions with other molecules. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing effect of the fluorine atoms can activate the aromatic ring towards nucleophilic attack. In biological systems, the fluorine atoms can enhance the binding affinity of the compound to target proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

2,5-Difluorotoluene can be compared with other fluorinated toluene derivatives, such as:

    2,4-Difluorotoluene: Similar to this compound but with fluorine atoms at the 2 and 4 positions. It exhibits different reactivity and properties due to the different substitution pattern.

    3,5-Difluorotoluene: Fluorine atoms are at the 3 and 5 positions. This compound also has unique reactivity and applications compared to this compound.

    2,6-Difluorotoluene: Fluorine atoms are at the 2 and 6 positions. It is another isomer with distinct chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties that are valuable in various applications.

Properties

IUPAC Name

1,4-difluoro-2-methylbenzene
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InChI

InChI=1S/C7H6F2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
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InChI Key

YSNVKDGEALPJGC-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)F)F
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6F2
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DSSTOX Substance ID

DTXSID10196423
Record name 2,5-Difluorotoluene
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Molecular Weight

128.12 g/mol
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Physical Description

Colorless liquid with an aromatic odor; [Alfa Aesar MSDS]
Record name 2,5-Difluorotoluene
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CAS No.

452-67-5
Record name 1,4-Difluoro-2-methylbenzene
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Record name 2,5-Difluorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural information about 2,5-Difluorotoluene can be obtained from its rotational spectrum?

A1: The rotational spectrum provides valuable information about the molecule's structure and internal dynamics. By analyzing the specific frequencies absorbed by the molecule when transitioning between different rotational energy levels, researchers can determine:

  • Bond lengths and angles: The precise frequencies are highly sensitive to the molecule's geometry, allowing for accurate determination of bond lengths and angles within the this compound molecule. []
  • Internal rotation barrier: The spectrum can reveal information about the rotation of the methyl group (-CH3) relative to the aromatic ring. Analysis of the spectral lines associated with different rotational states of the methyl group allows for the determination of the energy barrier hindering this internal rotation. []

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